molecular formula C12H34N2O2Si3 B012640 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine CAS No. 106214-84-0

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

Cat. No.: B012640
CAS No.: 106214-84-0
M. Wt: 322.67 g/mol
InChI Key: ZWRBLCDTKAWRHT-UHFFFAOYSA-N
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Description

Poly(dimethylsiloxane), aminopropyl terminated, is a type of silicone polymer that has amino groups at the end of its molecular chain. This compound is known for its flexibility, thermal stability, and resistance to various environmental factors. It is widely used in various industrial and scientific applications due to its unique properties.

Mechanism of Action

Target of Action

Poly(dimethylsiloxane), aminopropyl terminated, is a type of silicone polymer that is widely used in various applications due to its unique physicochemical properties . It primarily targets surfaces where it forms a coating, and its interaction with these surfaces is largely determined by its physicochemical properties .

Mode of Action

The mode of action of Poly(dimethylsiloxane), aminopropyl terminated, involves the formation of a coating on the surface of the target. This coating is formed through the interaction of the polymer with the surface, which is facilitated by the unique properties of the polymer, such as its hydrophobicity and cytocompatibility . The polymer can also undergo intramolecular nucleophilic substitutions at the end groups .

Biochemical Pathways

It can influence biological systems indirectly through its interactions with surfaces and its physicochemical properties .

Pharmacokinetics

Its properties such as its viscosity, density, and refractive index can influence its behavior in a system .

Result of Action

The primary result of the action of Poly(dimethylsiloxane), aminopropyl terminated, is the formation of a coating on the surface of the target. This coating can have various effects depending on the application, such as providing water-repellent coatings in the textile industry . In addition, the polymer can undergo intramolecular nucleophilic substitutions at the end groups .

Action Environment

The action of Poly(dimethylsiloxane), aminopropyl terminated, can be influenced by various environmental factors. For example, the presence of an active oxygen plasma can facilitate the conversion of CH3–Si groups into OH–Si groups . Additionally, the polymer’s reactivity can be influenced by the ionic nature of Si–O and Si–C bonds .

Biochemical Analysis

Biochemical Properties

Poly(dimethylsiloxane), aminopropyl terminated, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS), which involves intramolecular nucleophilic substitutions at the end groups . This compound’s amine groups can form covalent bonds with proteins, enhancing their stability and functionality. Additionally, it can interact with collagen type 1 to improve cell adhesion on surfaces .

Cellular Effects

Poly(dimethylsiloxane), aminopropyl terminated, has significant effects on various types of cells and cellular processes. It influences cell function by enhancing cell adhesion, proliferation, and differentiation. For example, when used in microfluidic devices, it supports the adhesion of mesenchymal stem cells without deteriorating their potency . This compound can also facilitate long-term cell attachment, which is favorable for inducing osteogenesis and cell sheet formation . Furthermore, it can impact cell signaling pathways and gene expression by providing a more biocompatible surface for cell culture.

Molecular Mechanism

The molecular mechanism of poly(dimethylsiloxane), aminopropyl terminated, involves its interaction with biomolecules through its amine groups. These groups can form covalent bonds with proteins and other biomolecules, enhancing their stability and functionality . Tandem mass spectrometry reveals that this compound mainly dissociates via intramolecular nucleophilic substitutions at the end groups . Additionally, it can react with various polymers, such as polyimides and polyurethanes, to form new materials with improved properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of poly(dimethylsiloxane), aminopropyl terminated, can change over time. This compound is known for its stability and resistance to degradation. For instance, when used in hydrophobic fabric coatings, it remains chemically stable even after exposure to strongly acidic or alkaline solutions and multiple washing cycles . Long-term studies have shown that it maintains its hydrophobic properties and mechanical durability, making it suitable for various industrial applications.

Dosage Effects in Animal Models

The effects of poly(dimethylsiloxane), aminopropyl terminated, can vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that this compound is generally non-toxic and biocompatible. At high doses, it may cause skin and eye irritation

Metabolic Pathways

Poly(dimethylsiloxane), aminopropyl terminated, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be used in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS), which involves intramolecular nucleophilic substitutions at the end groups . This compound’s amine groups can also participate in reactions with other biomolecules, affecting their metabolic pathways.

Transport and Distribution

Within cells and tissues, poly(dimethylsiloxane), aminopropyl terminated, is transported and distributed through interactions with transporters and binding proteins. Its amine groups can form covalent bonds with proteins, facilitating its localization and accumulation in specific cellular compartments . This compound’s hydrophobic properties also play a role in its distribution within cells and tissues, influencing its overall activity and function.

Subcellular Localization

Poly(dimethylsiloxane), aminopropyl terminated, exhibits specific subcellular localization due to its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its amine groups can interact with proteins and other biomolecules, directing it to particular cellular locations . This localization can affect its activity and function, making it a valuable tool in biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(dimethylsiloxane), aminopropyl terminated, is typically synthesized through a condensation reaction between hydroxyl-terminated poly(dimethylsiloxane) and aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as tin or platinum compounds, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of poly(dimethylsiloxane), aminopropyl terminated, involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly(dimethylsiloxane), aminopropyl terminated, is unique due to its amino groups, which provide additional reactivity and functionality. This makes it particularly useful in applications requiring strong bonding and cross-linking capabilities .

Properties

IUPAC Name

3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRBLCDTKAWRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H34N2O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97917-34-5
Record name α,ω-Bis(3-aminopropyl)polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97917-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00570379
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89467-59-4, 106214-84-0
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

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